molecular formula C10H9BrN2O B14004486 2-(3-Bromo-phenyl)-oxazol-4-YL-methylamine CAS No. 885273-09-6

2-(3-Bromo-phenyl)-oxazol-4-YL-methylamine

Cat. No.: B14004486
CAS No.: 885273-09-6
M. Wt: 253.09 g/mol
InChI Key: OSZSVBAJLKEKFI-UHFFFAOYSA-N
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Description

2-(3-Bromo-phenyl)-oxazol-4-YL-methylamine is an organic compound that features a brominated phenyl group attached to an oxazole ring, which is further linked to a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-phenyl)-oxazol-4-YL-methylamine typically involves the formation of the oxazole ring followed by the introduction of the bromophenyl group. One common method is the cyclization of an appropriate precursor, such as a brominated phenylacetic acid derivative, with an amine and a carbonyl compound under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent quality and efficiency. The use of catalysts and optimized reaction conditions can further enhance the yield and reduce the production costs.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-phenyl)-oxazol-4-YL-methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the bromophenyl group to other functional groups, such as phenyl or alkyl groups.

    Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide (NaOH), and may be carried out in polar solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with different functional groups, while substitution reactions can produce a variety of substituted phenyl-oxazole compounds.

Scientific Research Applications

2-(3-Bromo-phenyl)-oxazol-4-YL-methylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-phenyl)-oxazol-4-YL-methylamine involves its interaction with specific molecular targets and pathways. The bromophenyl group can engage in halogen bonding with biological molecules, while the oxazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromo-phenyl)-oxazol-4-YL-methylamine: Similar structure but with the bromine atom in the para position.

    2-(3-Chloro-phenyl)-oxazol-4-YL-methylamine: Chlorine atom instead of bromine.

    2-(3-Methyl-phenyl)-oxazol-4-YL-methylamine: Methyl group instead of bromine.

Uniqueness

2-(3-Bromo-phenyl)-oxazol-4-YL-methylamine is unique due to the presence of the bromine atom in the meta position, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in halogen bonding, which is not possible with other substituents like chlorine or methyl groups. This unique feature can lead to distinct biological and chemical properties, making it a valuable compound for research and development.

Properties

CAS No.

885273-09-6

Molecular Formula

C10H9BrN2O

Molecular Weight

253.09 g/mol

IUPAC Name

2-(3-bromophenyl)-N-methyl-1,3-oxazol-4-amine

InChI

InChI=1S/C10H9BrN2O/c1-12-9-6-14-10(13-9)7-3-2-4-8(11)5-7/h2-6,12H,1H3

InChI Key

OSZSVBAJLKEKFI-UHFFFAOYSA-N

Canonical SMILES

CNC1=COC(=N1)C2=CC(=CC=C2)Br

Origin of Product

United States

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